molecular formula C18H20N4O2 B069165 N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide CAS No. 172138-95-3

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

Cat. No.: B069165
CAS No.: 172138-95-3
M. Wt: 324.4 g/mol
InChI Key: BVYFDUZVVBXFBQ-KBPBESRZSA-N
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Description

Levitra, known chemically as vardenafil, is a medication primarily used to treat erectile dysfunction in men. It belongs to the class of drugs known as phosphodiesterase type 5 inhibitors. Levitra works by increasing blood flow to the penis to help maintain an erection. It is taken orally and is available in various dosages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vardenafil involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In industrial settings, the production of vardenafil is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves rigorous quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced technologies and equipment helps in achieving consistent production outcomes .

Chemical Reactions Analysis

Types of Reactions

Vardenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving vardenafil include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired transformations occur without degrading the compound .

Major Products Formed

The major products formed from the reactions involving vardenafil depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .

Scientific Research Applications

Vardenafil has several scientific research applications, including:

Mechanism of Action

Vardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, vardenafil increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow to the penis. This results in an erection during sexual stimulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vardenafil

Vardenafil is unique in its relatively short onset of action and its specific selectivity for phosphodiesterase type 5. This selectivity reduces the likelihood of side effects related to other phosphodiesterase enzymes, making it a preferred choice for some patients .

Properties

IUPAC Name

N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFDUZVVBXFBQ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431401
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172138-95-3
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-DACH-pyridyl Trost ligand
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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